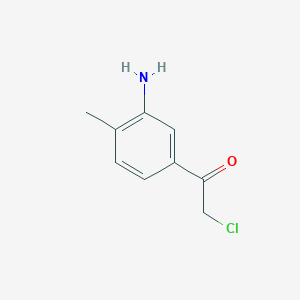
2-Methyl-3-isopropylcyclopentanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-3-isopropylcyclopentanone is an organic compound with the molecular formula C10H18O It is a substituted cyclopentanone, characterized by the presence of a methyl group at the second position and an isopropyl group at the third position on the cyclopentane ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-3-isopropylcyclopentanone can be achieved through several methods. One common approach involves the alkylation of cyclopentanone with isopropyl bromide in the presence of a strong base such as sodium hydride. The reaction proceeds via the formation of an enolate intermediate, which then undergoes nucleophilic substitution to yield the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process typically includes steps such as distillation and recrystallization to purify the final product.
化学反応の分析
Types of Reactions: 2-Methyl-3-isopropylcyclopentanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ketone group to an alcohol.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule, typically at the alpha position relative to the carbonyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in the presence of a catalyst like iron(III) bromide.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Halogenated cyclopentanones.
科学的研究の応用
2-Methyl-3-isopropylcyclopentanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound is used in the production of fragrances and flavoring agents due to its unique odor profile.
作用機序
The mechanism of action of 2-Methyl-3-isopropylcyclopentanone involves its interaction with various molecular targets. In biological systems, it may act as a substrate for enzymes involved in oxidation-reduction reactions. The compound’s effects are mediated through its ability to undergo chemical transformations, which can influence metabolic pathways and cellular processes.
類似化合物との比較
3-Methylcyclopentanone: Similar in structure but lacks the isopropyl group.
Cyclopentanone: The parent compound without any substituents.
3-Isopropylcyclopentene: Contains an isopropyl group but differs in the presence of a double bond.
Uniqueness: 2-Methyl-3-isopropylcyclopentanone is unique due to the specific positioning of its methyl and isopropyl groups, which confer distinct chemical and physical properties. This structural uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.
特性
CAS番号 |
54549-81-4 |
|---|---|
分子式 |
C9H16O |
分子量 |
140.22 g/mol |
IUPAC名 |
2-methyl-3-propan-2-ylcyclopentan-1-one |
InChI |
InChI=1S/C9H16O/c1-6(2)8-4-5-9(10)7(8)3/h6-8H,4-5H2,1-3H3 |
InChIキー |
VWBCFESGRRREEF-UHFFFAOYSA-N |
正規SMILES |
CC1C(CCC1=O)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(1R)-2,2-Difluoro-1-hydroxy-3-buten-1-yl]benzonitrile](/img/structure/B13959609.png)
![(6-(2-Aminoethyl)-6-azaspiro[3.4]octan-2-yl)methanol](/img/structure/B13959612.png)
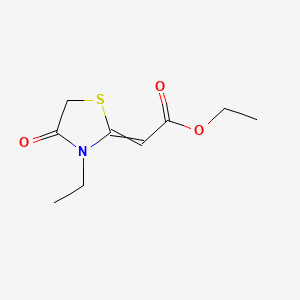
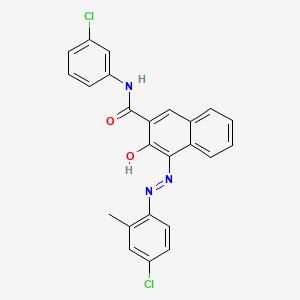
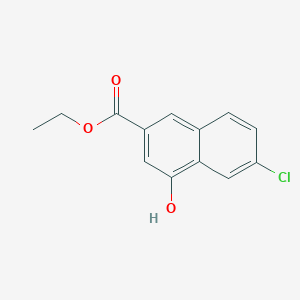
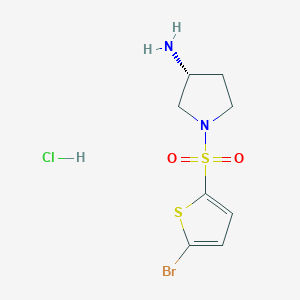
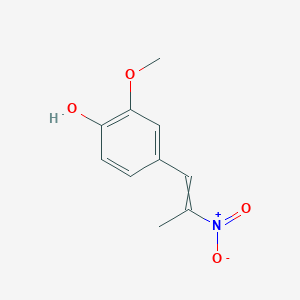



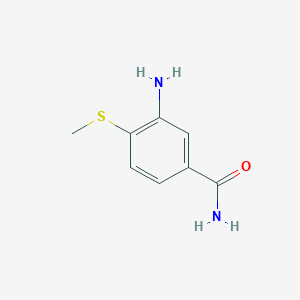
![Tert-butyl 2-amino-2-[5-[(2-methylpropan-2-yl)oxycarbonylamino]pyridin-2-yl]acetate](/img/structure/B13959667.png)
